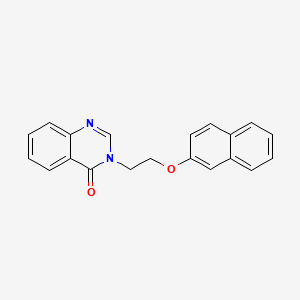
1-(2,4-Dinitro-phenylsulfanyl)-dodecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-Dinitro-phenylsulfanyl)-dodecane is an organic compound characterized by the presence of a dodecane chain attached to a 2,4-dinitrophenylsulfanyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dinitro-phenylsulfanyl)-dodecane typically involves the reaction of 2,4-dinitrophenylsulfanyl chloride with dodecane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1-(2,4-Dinitro-phenylsulfanyl)-dodecane undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications .
科学的研究の応用
1-(2,4-Dinitro-phenylsulfanyl)-dodecane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(2,4-Dinitro-phenylsulfanyl)-dodecane involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its biological activity, potentially leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved may include oxidative stress and disruption of cellular processes .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenylhydrazine: Known for its use in the detection of carbonyl compounds.
2,4-Dinitrophenol: Used as a pesticide and herbicide, with known mitochondrial uncoupling properties.
2,4-Dinitrobenzene: Utilized in the synthesis of various organic compounds.
Uniqueness
1-(2,4-Dinitro-phenylsulfanyl)-dodecane is unique due to its specific structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
66923-45-3 |
|---|---|
分子式 |
C18H28N2O4S |
分子量 |
368.5 g/mol |
IUPAC名 |
1-dodecylsulfanyl-2,4-dinitrobenzene |
InChI |
InChI=1S/C18H28N2O4S/c1-2-3-4-5-6-7-8-9-10-11-14-25-18-13-12-16(19(21)22)15-17(18)20(23)24/h12-13,15H,2-11,14H2,1H3 |
InChIキー |
OCKPJSICGVDMNH-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCSC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(2-Butenyl)-3-pentenyl]pyridine](/img/structure/B11953806.png)

![tert-butyl (2S)-2-amino-5-{[(4-methylphenyl)sulfonyl]amino}pentanoate](/img/structure/B11953821.png)
![1-cyano-N-(1-phenylethyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B11953829.png)


![N-(Benzo[d]thiazol-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B11953853.png)






